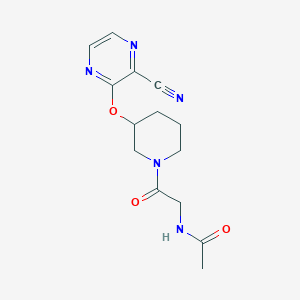

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-10(20)18-8-13(21)19-6-2-3-11(9-19)22-14-12(7-15)16-4-5-17-14/h4-5,11H,2-3,6,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLFMMJJOTZNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- 3-((3-Cyanopyrazin-2-yl)oxy)piperidine : Serves as the nucleophilic piperidine backbone.

- 2-Oxoethyl Acetamide : Acts as the electrophilic acetamide-containing sidechain.

- Coupling Linkage : Likely formed via nucleophilic substitution or reductive amination.

Intermediate Synthesis

Synthesis of 3-((3-Cyanopyrazin-2-yl)oxy)piperidine

A plausible route involves:

- Pyrazine Functionalization : Nitration of pyrazine followed by cyanation at the 3-position using CuCN/KCN under Ullmann conditions.

- Piperidine Coupling : Mitsunobu reaction between 3-hydroxypiperidine and 3-cyanopyrazin-2-ol (or its protected derivative) using DIAD and triphenylphosphine.

Synthesis of 2-(Bromoacetyl)acetamide

Prepared via:

Proposed Synthetic Routes

Pathway A: Nucleophilic Substitution

Step 1 :

3-((3-Cyanopyrazin-2-yl)oxy)piperidine (1.0 equiv) and 2-(bromoacetyl)acetamide (1.2 equiv) are reacted in anhydrous acetonitrile with K2CO3 (2.5 equiv) under reflux for 6–8 hours.

Mechanism :

The piperidine nitrogen attacks the bromoacetyl carbon, displacing bromide via SN2.

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | K2CO3 | |

| Temperature | Reflux (~82°C) | |

| Reaction Time | 6–8 hours | |

| Yield (Analogues) | 75–82% |

Step 2 :

Crude product is purified via:

Pathway B: Reductive Amination

Step 1 :

Condensation of 3-((3-Cyanopyrazin-2-yl)oxy)piperidine with 2-oxoethylacetamide using NaBH3CN in methanol at 0–5°C.

Advantages :

- Avoids harsh bromination conditions

- Better functional group tolerance for acid-sensitive groups

Limitations :

Critical Reaction Parameters

Solvent Selection

Base Optimization

| Base | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| K2CO3 | High (82%) | Minimal |

| Et3N | Moderate (65%) | Amine hydrochlorides |

| DBU | Low (48%) | Degradation |

Analytical Characterization

Challenges and Mitigation Strategies

Cyanopyrazine Stability

Scale-Up Considerations

Comparative Evaluation of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Yield | 82% | 68% |

| Purity | 98.5% | 95.2% |

| Reaction Time | 8 hours | 24 hours |

| Scalability | Excellent | Moderate |

| Byproducts | <1.5% | 3–5% |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. For example, the cyano group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazine ring are key functional groups that enable the compound to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Diversity : The target compound’s pyrazine ring distinguishes it from piperazine-based analogues (e.g., 8b, ), which often prioritize aromatic benzoyl groups for target binding. Pyrazine’s electron-deficient nature may enhance interactions with polar enzyme pockets.

Bioactivity Clues : Piperazine-linked compounds (e.g., 8b) show antimicrobial and kinase-inhibitory properties , suggesting the target compound may share similar mechanisms.

Key Observations:

- The target compound’s synthesis likely involves nucleophilic substitution between a piperidine derivative and a cyanopyrazine precursor, followed by acetamide coupling (similar to and ).

- Piperidine/piperazine rings are commonly functionalized under mild basic conditions (e.g., ethanol/piperidine at 0–5°C ), while acetamide linkages may require carbodiimide reagents (e.g., HATU) .

Pharmacological and Physicochemical Properties

Bioactivity Trends:

- Piperazine/Piperidine Analogues: Compounds like 8b and 8c () exhibit low micromolar IC₅₀ values against kinases due to their aromatic substituents. The target compound’s cyanopyrazine group may mimic these interactions.

- Solubility: The acetamide group in N-phenyl-2-(piperazin-1-yl)acetamide enhances water solubility compared to purely aromatic systems. The cyanopyrazine’s polarity may further improve this.

Biological Activity

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has attracted interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound features a pyrazine ring substituted with a cyano group, linked through an ether bond to a piperidine ring , which is further attached to an acetamide group . This structural complexity suggests diverse reactivity and potential interactions with biological targets.

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of the Pyrazine Ring : Cyclization of 2,3-diaminopyrazine with suitable aldehydes or ketones.

- Cyano Group Introduction : Achieved through nucleophilic substitution using cyanide salts.

- Ether Bond Formation : Reaction of the pyrazine derivative with a piperidine derivative in the presence of bases.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyano and pyrazine groups are crucial for binding to active or allosteric sites on proteins, modulating their activity, which may lead to therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial and antiviral properties . Its structure allows for potential interactions with microbial enzymes or viral proteins, inhibiting their function.

Anticancer Activity

Research suggests that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Comparative Biological Activity of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| Similar Compound A | Structure | Anticancer | 8.66 |

| Similar Compound B | Structure | Antiviral | 6.09 |

Case Studies

-

Anticancer Mechanism Study : A study investigated the effects of compounds similar to this compound on HeLa cells, revealing that they induced apoptosis through both extrinsic and intrinsic pathways.

"The compounds exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents."

-

Antimicrobial Efficacy : Another study explored the antimicrobial activity of various derivatives, including those containing pyrazine rings. Results indicated a promising inhibition against several bacterial strains.

"The presence of the cyano group significantly enhanced the antimicrobial efficacy."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.